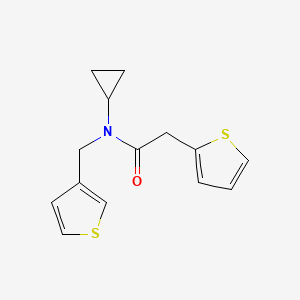
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H15NOS2 and its molecular weight is 277.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopropyl-2-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is C12H12N2OS2, with a molecular weight of 264.4 g/mol. The structure consists of cyclopropyl and thiophene moieties, which are known to influence biological activity through various mechanisms.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 264.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to induce apoptosis in various cancer cell lines.
A study evaluating a series of 1,3,4-thiadiazole derivatives demonstrated that certain compounds effectively activated caspases (caspase 3 and 9) in breast cancer cell lines (MCF7), leading to enhanced apoptosis compared to traditional chemotherapeutics like doxorubicin . While specific data for this compound is limited, the structural similarities suggest potential efficacy in similar pathways.
The proposed mechanism of action for compounds with thiophene groups often involves the modulation of signaling pathways related to cell growth and apoptosis. The activation of caspases indicates a pathway through which these compounds can induce programmed cell death, making them candidates for further development in cancer therapy.
Antimicrobial Activity
In addition to anticancer properties, there is evidence that thiophene derivatives possess antimicrobial activity. A review highlighted the antibacterial effects of various imidazole derivatives against Gram-positive and Gram-negative bacteria . Although direct studies on this compound are not available, its structural components suggest potential antimicrobial efficacy.
Study on Apoptosis Induction
A notable case study involved the synthesis and evaluation of a series of acetamide derivatives that included thiophene rings. These compounds were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced anticancer activity, suggesting that similar modifications could be explored for this compound .
Antimicrobial Efficacy Analysis
Another relevant study focused on the antibacterial properties of thiophene-containing compounds. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating significant antibacterial potential . This suggests that this compound could be further investigated for its antimicrobial properties.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-thiophen-2-yl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(8-13-2-1-6-18-13)15(12-3-4-12)9-11-5-7-17-10-11/h1-2,5-7,10,12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFGIJASLYLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














